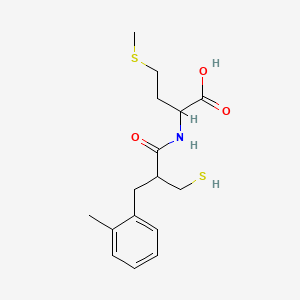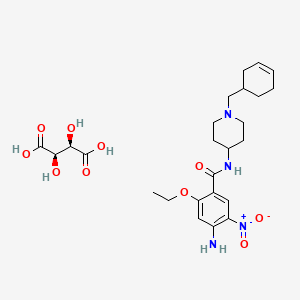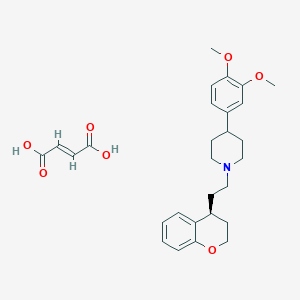
Dialuminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminium is a diatomic aluminium.
Applications De Recherche Scientifique
CO2 Fixation and Catalytic Reduction
A significant application of dialuminium is in the fixation and catalytic reduction of CO2, where organoaluminium complexes containing a formal aluminium double bond, known as dialumene, are employed. These complexes demonstrate the capability to fix CO2 and reduce it to value-added products, such as formic acid equivalents, without relying on traditional aluminium-hydride-based cycles. This approach not only contributes to addressing the rising CO2 levels in the Earth's atmosphere but also advances the development of novel organoaluminium complexes for industrial catalysis (Weetman et al., 2019).
Crystal Structure Analysis
Dialuminium compounds also play a crucial role in crystallography, providing insights into complex crystal structures. For instance, the synthesis of single crystals of tetraisobutybis(μ2-triphenylacetato-κO:κO′)dialuminium has facilitated the understanding of interactions between aluminium and organic ligands, contributing to the development of materials with desired chemical and physical properties (Vinogradov et al., 2019).
Bridging Ethyl Complexes
Research on bridging ethyl complexes of aluminium showcases the potential of dialuminium compounds in the synthesis of unique organometallic structures. These complexes exhibit distinctive reactivity and properties, expanding the repertoire of aluminium-based compounds for various applications, including catalysis and materials science (Yu et al., 2001).
Photoluminescence and Phosphor Materials
Dialuminium is integral to the development of phosphor materials, such as europium-doped tristrontium dialuminium oxide, which exhibit strong photoluminescence. These materials are promising for applications in lighting and displays, where efficient and durable phosphors are critical (Yang et al., 2016).
Ring-Opening Polymerization Catalysts
In polymer science, dialuminium complexes have been investigated as catalysts for the ring-opening polymerization of lactide, demonstrating the potential for more efficient and environmentally friendly polymer production methods. Such research highlights the utility of dialuminium compounds in facilitating polymerization reactions, which are foundational to the synthesis of biodegradable plastics (Normand et al., 2013).
Propriétés
Nom du produit |
Dialuminium |
|---|---|
Formule moléculaire |
Al2 |
Poids moléculaire |
53.963077 g/mol |
Nom IUPAC |
alumanylidynealumane |
InChI |
InChI=1S/2Al |
Clé InChI |
QSDQMOYYLXMEPS-UHFFFAOYSA-N |
SMILES canonique |
[Al]#[Al] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



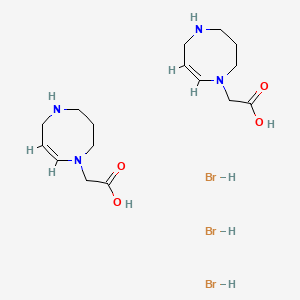
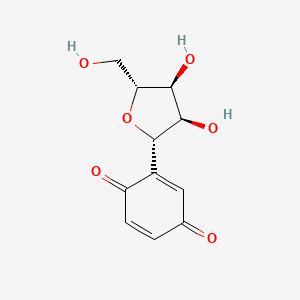
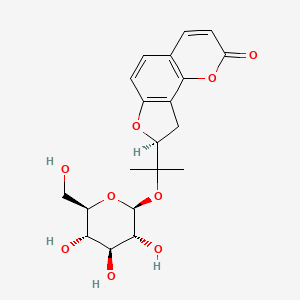
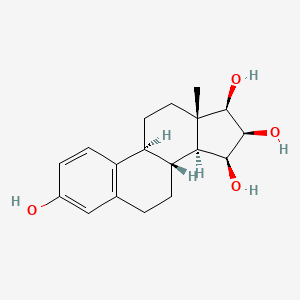
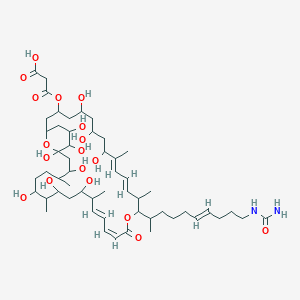
![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
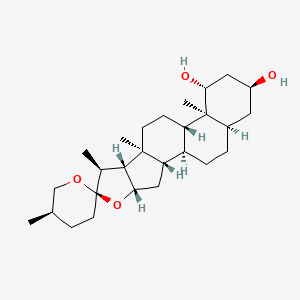
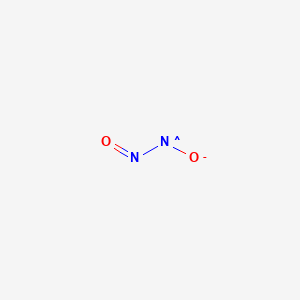
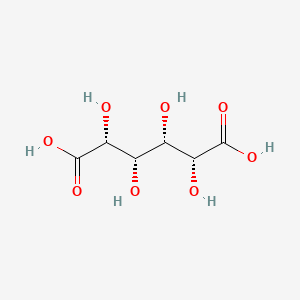
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
